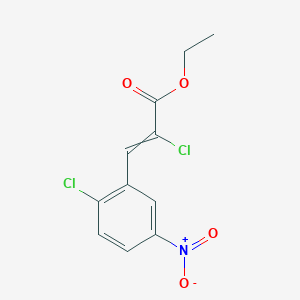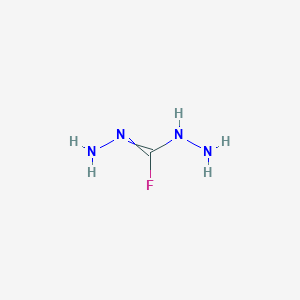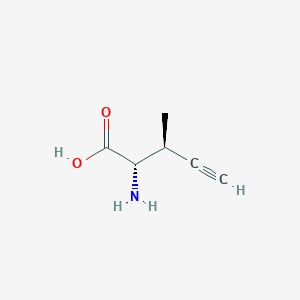![molecular formula C12H12O4 B12544376 5-[2-(1,3-Dioxolan-2-yl)ethenyl]-2H-1,3-benzodioxole CAS No. 821775-37-5](/img/structure/B12544376.png)
5-[2-(1,3-Dioxolan-2-yl)ethenyl]-2H-1,3-benzodioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2-(1,3-Dioxolan-2-yl)ethenyl]-2H-1,3-benzodioxole is an organic compound that features a benzodioxole ring fused with a dioxolane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(1,3-Dioxolan-2-yl)ethenyl]-2H-1,3-benzodioxole typically involves the reaction of a benzodioxole derivative with a dioxolane precursor. One common method is the acetalization of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include refluxing in toluene with toluenesulfonic acid as a catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity. Techniques such as distillation and crystallization are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-[2-(1,3-Dioxolan-2-yl)ethenyl]-2H-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like KMnO4 or OsO4.
Reduction: Reduction can be achieved using reagents such as LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur with reagents like RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in organic solvents.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Organolithium or Grignard reagents in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
Applications De Recherche Scientifique
5-[2-(1,3-Dioxolan-2-yl)ethenyl]-2H-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protective group for carbonyl compounds.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 5-[2-(1,3-Dioxolan-2-yl)ethenyl]-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound’s dioxolane and benzodioxole moieties allow it to participate in various biochemical reactions, potentially inhibiting enzymes or interacting with receptors . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1,3-Dioxolan-2-yl)furan
- 3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)aniline
- ((1,3-Dioxolan-2-yl)methyl)triphenylphosphonium bromide
Uniqueness
5-[2-(1,3-Dioxolan-2-yl)ethenyl]-2H-1,3-benzodioxole is unique due to its combined benzodioxole and dioxolane structures, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
821775-37-5 |
|---|---|
Formule moléculaire |
C12H12O4 |
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
5-[2-(1,3-dioxolan-2-yl)ethenyl]-1,3-benzodioxole |
InChI |
InChI=1S/C12H12O4/c1-3-10-11(16-8-15-10)7-9(1)2-4-12-13-5-6-14-12/h1-4,7,12H,5-6,8H2 |
Clé InChI |
VUBAXONMGDJLGA-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)C=CC2=CC3=C(C=C2)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


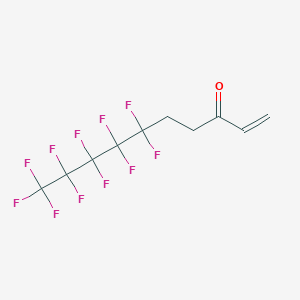
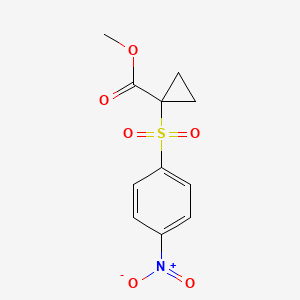
![Pyridine, 2-[[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]thio]-](/img/structure/B12544329.png)

![[3-(2-Fluoroethyl)phenyl]methanamine;hydrochloride](/img/structure/B12544334.png)
![Ethyl 3,4-dimethyl-6,7-dihydro-5H-cyclopenta[C]pyridine-1-carboxylate](/img/structure/B12544340.png)
![2-[4-(4-Bromophenyl)pyridin-3-yl]-3-(2-methylpropyl)-1,3-thiazolidin-4-one](/img/structure/B12544341.png)
![Ethanone, 1-(4-chlorophenyl)-2-[1-(cyclopropylmethyl)-4-piperidinyl]-](/img/structure/B12544347.png)
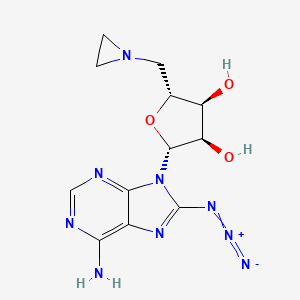

![1-[2-(3-Methoxy-5-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B12544355.png)
